Valerylcarnitine

Overview

Description

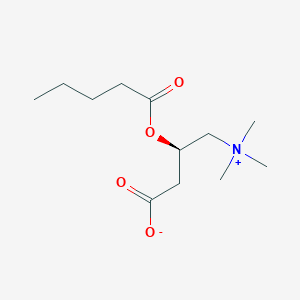

Valerylcarnitine, also known as pentanoylcarnitine or C5-carnitine, is an acylcarnitine, specifically a valeric acid ester of carnitine. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is an endogenous metabolite found in various biological fluids, including cerebrospinal fluid and urine .

Mechanism of Action

- Valerylcarnitine is an acylcarnitine, an intermediate product in metabolism. It plays a crucial role in fatty acid (FA) metabolism by maintaining the balance between free and esterified coenzyme A (CoA) within cells .

- Its primary target is the carnitine acetyltransferase (CrAT), an enzyme responsible for the synthesis of short-chain and short-branched acylcarnitines. This compound is specifically involved in this process .

- This compound donates an acetyl group during fatty acid metabolism. It helps transport fatty acids (such as acetyl CoA) into the mitochondrial matrix, where fatty acid metabolism occurs .

- This compound belongs to the class of short-chain acylcarnitines. These acylcarnitines are abundant in the body, constituting more than 50% of all quantified acylcarnitines in tissues and biofluids .

- In exercise physiology, this compound affects central metabolic pathways, including β-oxidation of fatty acids, glycolysis, and glycogenolysis .

- This compound’s pharmacokinetic properties impact its bioavailability:

- Distribution : this compound is found in cerebrospinal fluid (CSF) and urine .

- Metabolism : The carnitine pool in the body includes both free active L-carnitine and esterified forms (acylcarnitines). This compound is synthesized within the body from amino acids like lysine or methionine, with vitamin C (ascorbic acid) being essential for its synthesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Biochemical Analysis

Biochemical Properties

Valerylcarnitine is involved in various biochemical reactions, primarily related to fatty acid metabolism. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), which facilitate the transport of fatty acids into the mitochondrial matrix for β-oxidation . Additionally, this compound interacts with proteins and other biomolecules involved in the carnitine shuttle system, ensuring efficient energy production in cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the transport of fatty acids into the mitochondria, thereby promoting β-oxidation and energy production . This compound also affects cell signaling pathways related to energy homeostasis and metabolic regulation . Furthermore, this compound modulates gene expression by influencing the transcription of genes involved in fatty acid metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins involved in the carnitine shuttle system. It facilitates the transport of fatty acids into the mitochondria by interacting with CPT I and CPT II . Additionally, this compound may inhibit or activate specific enzymes involved in fatty acid metabolism, thereby regulating energy production and metabolic flux . Changes in gene expression related to energy metabolism are also observed in the presence of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable and does not degrade quickly, ensuring consistent effects on cellular function during experiments . Long-term studies have shown that this compound maintains its efficacy in promoting β-oxidation and energy production over extended periods . Prolonged exposure to this compound may lead to adaptive changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound enhances fatty acid metabolism and energy production without causing adverse effects . At high doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and oxidative stress . Threshold effects are observed, where the beneficial effects plateau at higher doses, and further increases in dosage do not enhance the compound’s efficacy .

Metabolic Pathways

This compound is involved in the carnitine shuttle system, which transports fatty acids into the mitochondria for β-oxidation . It interacts with enzymes such as CPT I and CPT II, facilitating the conversion of fatty acids into acyl-CoA derivatives for energy production . Additionally, this compound influences metabolic flux by modulating the levels of various metabolites involved in fatty acid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through the carnitine shuttle system . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and into the mitochondria . The localization and accumulation of this compound within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

This compound is primarily localized within the mitochondria, where it exerts its effects on fatty acid metabolism and energy production . Targeting signals and post-translational modifications direct this compound to the mitochondrial matrix, ensuring its proper function within this organelle . The activity and function of this compound are closely linked to its subcellular localization, as it interacts with enzymes and proteins involved in the carnitine shuttle system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valerylcarnitine can be synthesized through the esterification of valeric acid with L-carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of valeric acid with L-carnitine in the presence of a suitable catalyst. The reaction is carried out in large reactors, and the product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Valerylcarnitine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form valeric acid and carnitine.

Reduction: Reduction of this compound can yield valeric alcohol and carnitine.

Substitution: this compound can undergo nucleophilic substitution reactions where the valeric acid moiety is replaced by other acyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Valeric acid and carnitine.

Reduction: Valeric alcohol and carnitine.

Substitution: Various acylcarnitines depending on the nucleophile used.

Scientific Research Applications

Valerylcarnitine has several scientific research applications, including:

Chemistry: Used as a standard in acylcarnitine profiling studies to understand fatty acid metabolism.

Biology: Investigated for its role in cellular energy metabolism and mitochondrial function.

Medicine: Studied for its potential as a biomarker for metabolic disorders and cardiovascular diseases.

Industry: Utilized in the development of diagnostic assays for newborn screening and metabolic profiling

Comparison with Similar Compounds

Valerylcarnitine is similar to other acylcarnitines such as:

Acetylcarnitine: Involved in the transport of acetyl groups.

Propionylcarnitine: Transports propionyl groups.

Butyrylcarnitine: Transports butyryl groups.

Isothis compound: Transports isovaleryl groups.

Uniqueness: this compound is unique due to its specific role in transporting valeric acid, which has distinct metabolic and physiological functions compared to other acylcarnitines .

Properties

CAS No. |

40225-14-7 |

|---|---|

Molecular Formula |

C12H24NO4+ |

Molecular Weight |

246.32 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3/p+1/t10-/m1/s1 |

InChI Key |

VSNFQQXVMPSASB-SNVBAGLBSA-O |

SMILES |

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Isomeric SMILES |

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |

Canonical SMILES |

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.